molecular formula C25H25N3O3 B2514793 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 893991-71-4

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2514793
CAS RN: 893991-71-4
M. Wt: 415.493
InChI Key: WYNGQBUTGBERPS-UHFFFAOYSA-N
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Description

The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione" is a complex molecule with a fused isoquinoline structure. It contains a dihydroquinoline ring and an indole ring, connected by an ethane-1,2-dione linker. The molecule exhibits potential pharmacological activities and has been the subject of various synthetic and pharmacological studies .

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-cyanomethylbenzoic acid with arylamines to obtain previously unknown 3-arylamino-1,2-dihydro-1-isoquinolones. Subsequent isonicotinoylation and quaternization with alkylating agents lead to the formation of spiro compounds. The structure of the products has been confirmed by NMR, IR, and UV spectroscopy, as well as by the synthesis of model compounds .

Molecular Structure Analysis

The molecular structure of this compound involves the fusion of a dihydroquinoline ring with an indole ring, connected by an ethane-1,2-dione linker. The detailed molecular structure and conformational analysis have been elucidated through X-ray crystallography and spectroscopic techniques, providing insights into its three-dimensional arrangement and potential pharmacological interactions .

Chemical Reactions Analysis

The compound undergoes various chemical reactions, including isonicotinoylation, quaternization, and intramolecular conjugated addition with pyrrole ring closure. These reactions have been studied to understand the reactivity and functionalization potential of the compound, providing valuable information for its synthetic manipulation and pharmacological modulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been characterized, including its solubility, stability, and potential interactions with biological targets. These properties are crucial for understanding its pharmaceutical potential and have been investigated through a combination of experimental and computational methods .

Overall, the comprehensive analysis of "1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione" provides valuable insights into its synthesis, molecular structure, chemical reactivity, and physical and chemical properties, laying the foundation for its potential pharmacological applications.

Fused isoquinolines: 3-aryl-2,3,4,5-tetrahydro-1H-pyrrolo[2,3-c]isoquinoline-1,5-dione-2-spiro-4′-(1′-alkyl-1′,4′-dihydropyridine)s 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Five-membered 2,3-dioxo heterocycles: LXIX. Direct heterocyclization of [3,4-dihydroisoquinolin-1(2H)-ylidene]-acetamides with 5-arylfuran-2,3-diones. Crystalline and molecular structure of (3E,5Z)-3-[3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-5-(2-oxo-2-phenylethylidene)pyrrolidine-2,4-dion

Scientific Research Applications

Antiviral Activity Research

A study by Ivashchenko et al. (2014) explored the synthesis of various compounds, including ones structurally similar to the queried chemical, for antiviral activity against influenza A/New Caledonia/20/99 virus (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The results indicated that most synthesized compounds did not exhibit significant antiviral activity, with only a few exceptions showing micromolar activities against specific viral strains in human hepatoma cell lines (Ivashchenko et al., 2014).

Electroluminescent Layers Application

Dobrikov et al. (2011) synthesized new low-molecular weight compounds for potential use in organic light-emitting devices. The photophysical properties of these compounds were investigated, demonstrating their potential for application in color electroluminescent structures. This research suggests that similar structural compounds might be explored for use in advanced display technologies (Dobrikov et al., 2011).

Lubricating Grease Antioxidants

A study by Hussein et al. (2016) involved the synthesis of quinolinone derivatives, including structures analogous to the queried compound. These derivatives were evaluated as antioxidants in lubricating greases. The study provided insights into the potential of such compounds in industrial applications, particularly in enhancing the longevity and performance of lubricants (Hussein et al., 2016).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-23(26-13-5-6-14-26)17-27-16-20(19-10-2-4-12-22(19)27)24(30)25(31)28-15-7-9-18-8-1-3-11-21(18)28/h1-4,8,10-12,16H,5-7,9,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNGQBUTGBERPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

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